Calceolarioside A

Catalog No.
S628871
CAS No.
84744-28-5
M.F
C23H26O11
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calceolarioside A

CAS Number

84744-28-5

Product Name

Calceolarioside A

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1

InChI Key

UHIGZYLCYRQESL-VJWFJHQPSA-N

SMILES

Array

Synonyms

calceolarioside, calceolarioside A

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O

Calceolarioside A is a hydroxycinnamic acid.
Calceolarioside A has been reported in Fraxinus insularis, Aeschynanthus bracteatus, and other organisms with data available.
structure given in first source; isolated from Calceolaria hypericina; induces platelet aggregation

Calceolarioside A (CAS 84744-28-5) is a structurally complex phenylethanoid glycoside characterized by a caffeoyl group and a dihydroxyphenylethanol moiety attached to a central sugar core [1]. As a specialized secondary metabolite, it is primarily procured for its quantifiable inhibitory activity against protein kinase C alpha (PKCα), its immunomodulatory baseline metrics, and its distinct solvent partitioning behavior [2]. Unlike crude plant extracts or generic caffeic acid derivatives, purified Calceolarioside A offers precise stoichiometric control for in vitro assays, making it a critical reference standard and active pharmaceutical ingredient (API) precursor in oncology screening, inflammatory pathway modeling, and advanced kinase assay development[3].

Procurement of generic phenylethanoid glycosides, such as the widely available Acteoside (Verbascoside) or crude botanical extracts, frequently fails to replicate the specific binding affinities and processability of Calceolarioside A[1]. Structurally, the specific arrangement of its glycosidic linkages confers a distinct spatial conformation that dramatically alters target engagement; substituting Calceolarioside A with its structural isomer Calceolarioside B or the more common Acteoside results in up to a 15.5-fold drop in PKCα inhibitory potency [2]. This forces researchers to use higher assay concentrations that introduce solvent toxicity and off-target artifacts. Furthermore, its strict insolubility in low-polarity solvents dictates specific downstream formulation pathways that cannot be accurately modeled using generic aglycones or mixed-class substitutes [3].

Quantified PKCα Inhibitory Potency vs. Acteoside and Calceolarioside B

In direct head-to-head in vitro assays, Calceolarioside A demonstrates exceptionally high binding affinity and inhibition of protein kinase C alpha (PKCα) compared to closely related phenylethanoid glycosides [1]. While the widely used standard Acteoside achieves an IC50 of 9.3 μM, Calceolarioside A reaches an IC50 of 0.6 μM, representing a massive leap in target-specific potency [1].

Evidence DimensionPKCα IC50
Target Compound Data0.6 μM
Comparator Or BaselineActeoside (9.3 μM) and Calceolarioside B (4.6 μM)
Quantified Difference15.5-fold higher potency than Acteoside; 7.6-fold higher than Calceolarioside B.
ConditionsIn vitro protein kinase C alpha (PKCα) inhibition assay.

Procuring Calceolarioside A instead of the more common Acteoside prevents concentration-dependent off-target effects in sensitive kinase signaling assays.

Solvent Partitioning and Extraction Processability

Calceolarioside A exhibits a highly specific polarity profile that heavily influences its downstream processability and formulation. During liquid-liquid extraction from aqueous matrices, it resists partitioning into low-polarity solvents like ether or ethyl acetate, requiring mid-polar systems such as n-butanol for efficient recovery [1].

Evidence DimensionSolvent Recovery Profile
Target Compound DataHigh recovery in n-butanol from aqueous phase
Comparator Or BaselineNear-zero recovery in low-polarity solvents (ether/ethyl acetate)
Quantified DifferenceSelective partitioning into n-butanol while rejecting low-polarity phase extraction.
ConditionsLiquid-liquid extraction from aqueous biological matrices.

This strict polarity profile dictates that buyers must utilize n-butanol or similar mid-polar solvent systems for downstream purification, avoiding yield losses associated with standard ethyl acetate workflows.

Immunomodulatory Baseline: IgE Production Inhibition

When evaluated for immunosuppressive potential, Calceolarioside A establishes a highly reliable quantitative baseline for in vitro cellular assays. It successfully reduces Immunoglobulin E (IgE) production by 50% at a concentration of 9.25 μg/mL in human U266 multiple myeloma cells, while maintaining zero cytotoxicity at concentrations up to 100 μg/mL [1].

Evidence DimensionIgE Reduction IC50
Target Compound Data9.25 μg/mL
Comparator Or BaselineUntreated U266 multiple myeloma cells
Quantified Difference50% reduction in IgE secretion with zero cytotoxicity at concentrations up to 100 μg/mL.
ConditionsIn vitro assay using human U266 multiple myeloma cells.

Provides a validated, non-toxic concentration baseline for researchers procuring this compound for allergic response and immunosuppressive pathway modeling.

Cell-Line Specific Ovarian Cancer Cytotoxicity

Calceolarioside A demonstrates significant but highly variable cytotoxicity across different human ovarian cancer cell lines, making cell line selection critical for downstream R&D. It shows peak efficacy against the UACC-1598 line with an IC50 of 9.31 μM, compared to a much weaker response in the NIH-OVCAR-3 line at 24.42 μM[1].

Evidence DimensionOvarian Cancer Cell Line IC50
Target Compound Data9.31 ± 0.65 μM (UACC-1598)
Comparator Or BaselineNIH-OVCAR-3 cell line (24.42 ± 1.94 μM)
Quantified Difference2.6-fold higher sensitivity in UACC-1598 compared to NIH-OVCAR-3.
ConditionsIn vitro cytotoxicity screening across multiple human ovarian cancer cell lines.

Guides procurement and experimental design by highlighting which specific cell lines offer the highest sensitivity for evaluating Calceolarioside A's anticancer mechanisms.

Kinase Inhibitor Assay Development

Due to its exceptional IC50 of 0.6 μM against PKCα—significantly outperforming generic phenylethanoid glycosides like Acteoside—Calceolarioside A serves as a highly targeted reference standard for developing targeted PKCα inhibitors. It allows for low-concentration dosing in cellular models, minimizing the risk of off-target receptor binding and solvent-induced cytotoxicity[1].

Immunomodulatory and Anti-Allergic Pathway Modeling

With a validated IC50 of 9.25 μg/mL for IgE reduction in U266 cells and proven efficacy in downregulating pro-inflammatory cytokines, this compound is highly suited for in vitro models of hypersensitivity. Buyers can utilize it as a precise, non-toxic positive control in screening assays aimed at discovering novel non-steroidal immunosuppressants [2].

Downstream Formulation and Biphasic Solvent Purification

The strict solvent partitioning behavior of Calceolarioside A makes it an excellent candidate for process chemistry studies focused on mid-polar extraction techniques. Its high affinity for n-butanol over ethyl acetate provides a reliable model for optimizing the industrial-scale liquid-liquid extraction of complex glycosides from aqueous botanical matrices[2].

XLogP3

0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

478.14751164 Da

Monoisotopic Mass

478.14751164 Da

Heavy Atom Count

34

Dates

Last modified: 08-15-2023

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